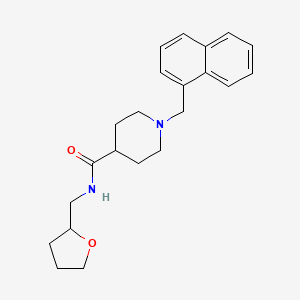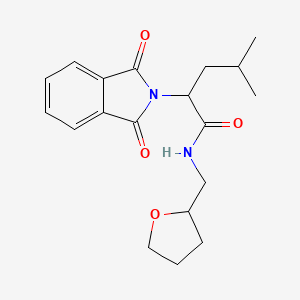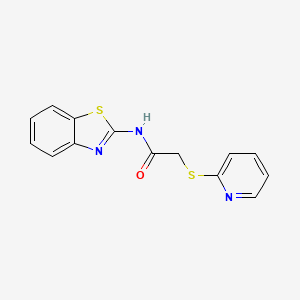![molecular formula C30H22N4O12 B12462435 4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitro groups, and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multiple steps. One common method starts with the reaction of biphenyl derivatives with nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with specific molecular targets. The nitro groups and carboxylic acid functionalities play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: This compound has similar structural features but with amino groups instead of nitro groups.
1,3,5-Tris(4-aminophenyl)benzene: Another compound with multiple aromatic rings and amino groups.
4,4’-Bis(3-aminophenoxy)biphenyl: Similar to the target compound but with different positioning of the amino groups.
Uniqueness
4,4’-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H22N4O12 |
|---|---|
Molecular Weight |
630.5 g/mol |
IUPAC Name |
5-[3-carboxy-4-[[2-(3-nitrophenoxy)acetyl]amino]phenyl]-2-[[2-(3-nitrophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C30H22N4O12/c35-27(15-45-21-5-1-3-19(13-21)33(41)42)31-25-9-7-17(11-23(25)29(37)38)18-8-10-26(24(12-18)30(39)40)32-28(36)16-46-22-6-2-4-20(14-22)34(43)44/h1-14H,15-16H2,(H,31,35)(H,32,36)(H,37,38)(H,39,40) |
InChI Key |
HDDYCILSDVCYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=CC=CC(=C4)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B12462358.png)

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12462374.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)

![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
